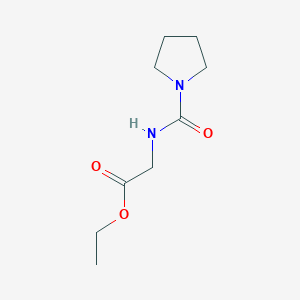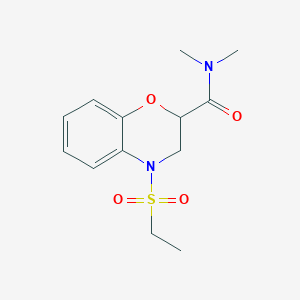
ethyl N-(1-pyrrolidinylcarbonyl)glycinate
説明
Ethyl N-(1-pyrrolidinylcarbonyl)glycinate, also known as EPCG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCG is a glycine derivative that belongs to the class of N-acyl amino acid derivatives.
科学的研究の応用
Ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been studied for its potential use in drug delivery systems and as a building block for the synthesis of novel compounds.
作用機序
The mechanism of action of ethyl N-(1-pyrrolidinylcarbonyl)glycinate is not fully understood. However, it has been proposed that ethyl N-(1-pyrrolidinylcarbonyl)glycinate may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been shown to have anti-viral activity against the influenza virus.
実験室実験の利点と制限
One of the advantages of using ethyl N-(1-pyrrolidinylcarbonyl)glycinate in lab experiments is its high purity. ethyl N-(1-pyrrolidinylcarbonyl)glycinate can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, one of the limitations of using ethyl N-(1-pyrrolidinylcarbonyl)glycinate is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions.
将来の方向性
There are several future directions for the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate. One direction is the development of ethyl N-(1-pyrrolidinylcarbonyl)glycinate-based drug delivery systems. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been shown to have potential as a building block for the synthesis of novel compounds that can be used in drug delivery systems. Another direction is the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in combination with other compounds. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have synergistic effects when used in combination with other compounds, such as curcumin. Finally, the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in clinical trials is another future direction. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, ethyl N-(1-pyrrolidinylcarbonyl)glycinate is a glycine derivative that has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-(1-pyrrolidinylcarbonyl)glycinate can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, its low solubility in water can make it difficult to use in experiments that require aqueous solutions. Further studies are needed to determine the full potential of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in various fields of scientific research.
特性
IUPAC Name |
ethyl 2-(pyrrolidine-1-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)7-10-9(13)11-5-3-4-6-11/h2-7H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFDZYEORHKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4849302.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4849310.png)
![3-chloro-4-methoxy-N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4849320.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4849327.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4849331.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4849334.png)
![1-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4849337.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4849343.png)
![methyl ({[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4849350.png)
![5-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849361.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4849370.png)
![4-[(4-chloro-2-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4849377.png)

![2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4849389.png)